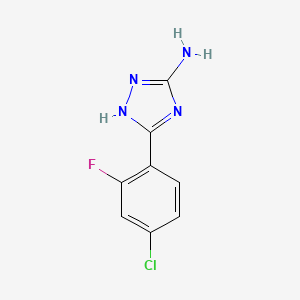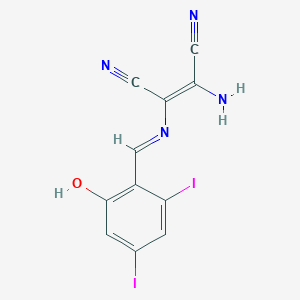
2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with iodine atoms and a hydroxy group, along with an ethene backbone containing amino and dicarbonitrile groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4,6-diiodophenol and ethene derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-hydroxy-4,6-diiodophenol with an ethene derivative under basic conditions.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted phenyl derivatives with new functional groups replacing iodine atoms.
Aplicaciones Científicas De Investigación
2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(1-aza-2-(2-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile: Lacks iodine atoms, resulting in different reactivity and properties.
2-Amino-1-(1-aza-2-(4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile: Similar structure but different substitution pattern on the phenyl ring.
Uniqueness
The presence of iodine atoms in 2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile imparts unique reactivity and properties, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C11H6I2N4O |
|---|---|
Peso molecular |
464.00 g/mol |
Nombre IUPAC |
(Z)-2-amino-3-[(2-hydroxy-4,6-diiodophenyl)methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C11H6I2N4O/c12-6-1-8(13)7(11(18)2-6)5-17-10(4-15)9(16)3-14/h1-2,5,18H,16H2/b10-9-,17-5? |
Clave InChI |
DYKFZSGUZQJWAR-IWYAMSTNSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1O)C=N/C(=C(/C#N)\N)/C#N)I)I |
SMILES canónico |
C1=C(C=C(C(=C1O)C=NC(=C(C#N)N)C#N)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13071107.png)


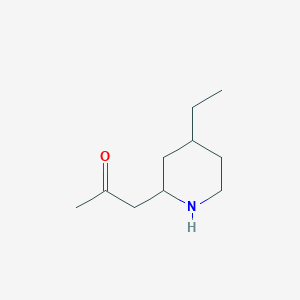
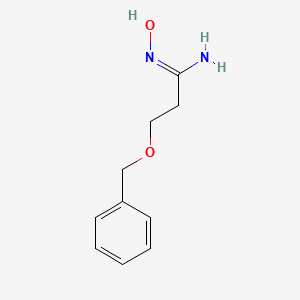
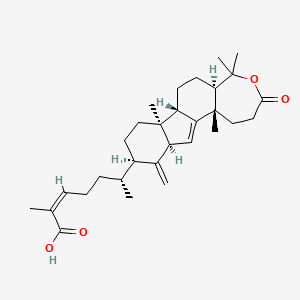
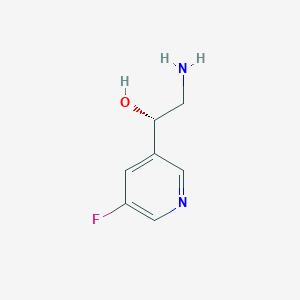
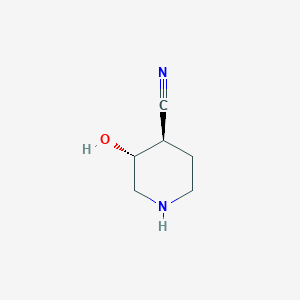
![Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride](/img/structure/B13071158.png)

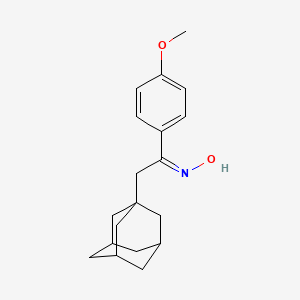
![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
